molecular formula C21H26ClN3OS B6481510 N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride CAS No. 1216516-39-0

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride

Cat. No.: B6481510
CAS No.: 1216516-39-0
M. Wt: 404.0 g/mol
InChI Key: NIPNECMUOQETPQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride is a benzamide derivative featuring a 1,3-benzothiazole moiety, a dimethylaminopropyl group, and 3,4-dimethylbenzamide, stabilized as a hydrochloride salt. The dimethylaminopropyl chain contributes to basicity and solubility, particularly in its protonated form, while the 3,4-dimethylbenzamide group introduces steric and electronic effects that may influence binding affinity .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS.ClH/c1-15-10-11-17(14-16(15)2)20(25)24(13-7-12-23(3)4)21-22-18-8-5-6-9-19(18)26-21;/h5-6,8-11,14H,7,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPNECMUOQETPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 1,3-benzothiazole-2-amine with 3-(dimethylamino)propyl chloride in the presence of a suitable base, such as triethylamine, to form the intermediate amide. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.

Medicine: The compound has been investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the desired biological or therapeutic outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

A comparative analysis of structurally related compounds highlights key distinctions in molecular architecture and applications:

Compound Key Structural Features Biological/Functional Relevance Applications
N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride (Target Compound) Benzothiazole ring, dimethylaminopropyl group, 3,4-dimethylbenzamide, hydrochloride salt Enhanced aromaticity for π-π interactions; improved solubility due to protonated dimethylamino group Potential pharmaceutical applications (inferred from structural analogs)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methylbenzamide, hydroxy-dimethylethyl group, N,O-bidentate directing group Metal coordination for C–H bond functionalization Synthetic chemistry (metal-catalyzed reactions)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () Thiazole ring, dichlorinated benzamide Anti-inflammatory, analgesic, antipyretic activities Pharmaceutical lead compound
Key Observations:
  • Benzothiazole vs. This structural difference may enhance binding to biological targets, such as enzymes or receptors .
  • Substituent Effects: The dimethylaminopropyl group in the target compound increases basicity and aqueous solubility (as a hydrochloride salt), whereas the hydroxy-dimethylethyl group in facilitates metal coordination.
  • Salt Form : The hydrochloride salt of the target compound improves bioavailability, a feature absent in the neutral analogs from and .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzothiazole moiety , a dimethylamino propyl side chain , and a 3,4-dimethylbenzamide group . The IUPAC name for this compound is:

IUPAC Name: this compound

Molecular Formula: C18H22N4OS·HCl

Molecular Weight: 362.92 g/mol

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and antifungal activities. The benzothiazole ring in particular is known for its ability to disrupt microbial cell membranes and inhibit enzyme functions critical for microbial survival.

A study demonstrated that derivatives of benzothiazole showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the dimethylamino group enhances solubility and bioavailability, which may contribute to the increased efficacy of the compound.

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been well-documented. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

In vitro studies revealed that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The mechanism often involves the interaction with DNA or RNA, leading to disruptions in replication processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • DNA Interaction: The aromatic systems in the structure allow for intercalation into DNA strands, disrupting replication and transcription.
  • Membrane Disruption: The hydrophobic regions can integrate into lipid membranes, leading to increased permeability or lysis of microbial cells.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Showed effectiveness against S. aureus and E. coli with minimal inhibitory concentrations (MICs) below 50 µg/mL.
Anticancer Activity Assessment Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
Mechanistic Study Identified caspase activation as a primary pathway for apoptosis in treated cancer cells.

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